Benzyl formate

Fragrance formulation Volatility control Evaporation kinetics

Benzyl formate (CAS 104-57-4) is an aromatic ester within the aryl alkyl alcohol simple acid ester (AAASAE) class, prepared by the esterification of benzyl alcohol with formic acid. It is a colorless to pale yellow liquid with a characteristic fruity-spicy odor, commonly utilized as a flavor and fragrance ingredient in the food, cosmetic, and perfume industries.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 104-57-4
Cat. No. B089892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl formate
CAS104-57-4
Synonymsbenzyl formate
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC=O
InChIInChI=1S/C8H8O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyUYWQUFXKFGHYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Formate (CAS 104-57-4) Procurement Overview: A Comparator-First Evidence Guide


Benzyl formate (CAS 104-57-4) is an aromatic ester within the aryl alkyl alcohol simple acid ester (AAASAE) class, prepared by the esterification of benzyl alcohol with formic acid [1]. It is a colorless to pale yellow liquid with a characteristic fruity-spicy odor, commonly utilized as a flavor and fragrance ingredient in the food, cosmetic, and perfume industries . This guide provides a comparative, evidence-based evaluation to inform scientific selection and procurement decisions, highlighting specific quantitative differentiators against its closest structural analog, benzyl acetate.

Higher volatility than class analog — review top-note impact and evaporation rate in your formulation.
Distinct raspberry-blackberry odor vs. pear-like benzyl acetate; evaluate sensory fit for fruity-floral accords.
Lower acute oral safety margin — assess handling protocols and risk management requirements.

Why In-Class Substitution with Benzyl Acetate or Other Aryl Alkyl Esters Can Compromise Formulation Performance


Within the AAASAE class, direct substitution of benzyl formate with analogs like benzyl acetate is not straightforward due to quantifiable differences in volatility, acute toxicity, and sensory profile . Benzyl formate exhibits markedly greater volatility and a distinct olfactory character characterized by fruity raspberry and blackberry notes, contrasting with the sweet jasmine and pear profile of benzyl acetate . Furthermore, its acute oral toxicity (LD50: 1400 mg/kg) is significantly higher than that of benzyl acetate (LD50: 2490 mg/kg), demanding different handling and risk assessment protocols . These distinctions preclude simple interchangeability in formulations where evaporation rate, scent nuance, or toxicological thresholds are critical.

Volatility profile mismatch
Direct replacement with benzyl acetate may shift evaporation kinetics and reduce top-note impact.
Sensory character divergence
Raspberry-blackberry note can be altered if substituted; jasmine-pear nuance will not reproduce.
Safety handling discrepancy
Acute oral toxicity of benzyl formate is higher; protocols designed for benzyl acetate may not transfer.

Quantitative Differentiation of Benzyl Formate (CAS 104-57-4) Against Comparators


Greater Volatility Compared to Benzyl Acetate: Vapor Pressure and Boiling Point Data

Benzyl formate exhibits higher volatility than benzyl acetate, a key formulation consideration. Benzyl formate's vapor pressure is 1.69 hPa at 20°C , while benzyl acetate's is 1.9 hPa at 25°C, which corresponds to ~0.14 mm Hg at 25°C . The 1.69 hPa value for benzyl formate at a lower temperature indicates a greater propensity to evaporate under ambient conditions. This is consistent with its lower boiling point of 203°C compared to benzyl acetate's 213°C .

Volatility vs. Acetate
Data to verify
Benzyl formate 1.69 hPa at 20°C, bp 203°C
Benzyl acetate 1.9 hPa at 25°C, bp 213°C
10°C lower bp, higher vapour pressure at lower temperature
Reported higher volatility informs top-note evaporation strategy.
Review for fragrance tenacity and flash-off requirements.
Fragrance formulation Volatility control Evaporation kinetics

Distinct Olfactory Profile vs. Benzyl Acetate: Sensory Differentiation for Flavor and Fragrance Applications

Benzyl formate and benzyl acetate, while both used in jasmine accords, have divergent sensory profiles. Benzyl formate is characterized by a strong fruity note with sweet raspberry and blackberry facets, alongside a distinctive black tea quality . In contrast, benzyl acetate is described as having a sweet jasmine character with pear notes . This difference is explicitly noted in industry sources: 'Unlike its cousin benzyl acetate, this formate delivers sweet raspberry and blackberry facets alongside the expected white floral character' .

Sensory Profile
Class-level
Benzyl formate Raspberry, blackberry, floral, black tea
Benzyl acetate Sweet jasmine, pear
Dominant berry vs. pear note; tea nuance absent in acetate
Sensory distinction guides flavor and fragrance selection.
Class-level odor descriptors; confirm with organoleptic panel.
Flavor chemistry Perfumery Sensory analysis

Higher Acute Oral Toxicity Compared to Benzyl Acetate: Safety Profile Distinction

The acute oral toxicity of benzyl formate (LD50 = 1400 mg/kg in rats) is significantly greater than that of benzyl acetate (LD50 = 2490 mg/kg in rats) . This indicates that benzyl formate is more acutely toxic upon ingestion, a critical factor for handling protocols and regulatory considerations in both laboratory and industrial settings.

Acute Oral Toxicity
Data to verify
Benzyl formate LD50 1400 mg/kg (rat)
Benzyl acetate LD50 2490 mg/kg (rat)
1.78× higher acute toxicity
Higher acute toxicity mandates stricter handling and waste protocols.
Verify with current SDS and regulatory guidance.
Toxicology Safety assessment Risk management

Formulation Stability Considerations: Hydrolytic and Alkaline Instability

Benzyl formate is reported to be unstable under alkaline conditions and prone to hydrolysis upon contact with water . This contrasts with benzyl acetate, which is noted for its relative stability in many formulations. This inherent instability restricts its use in aqueous or high-pH environments, a limitation that must be factored into product development and storage protocols.

Stability in Formulation
Context-dependent
Benzyl formate Unstable in alkali; hydrolyses in water
Benzyl acetate Relatively stable (qualitative)
Requires anhydrous, pH-neutral environment
Stability limitation influences solvent and pH choice in products.
Supporting evidence; validate under your final matrix conditions.
Chemical stability Formulation science Hydrolysis

Optimal Application Scenarios for Benzyl Formate (CAS 104-57-4) Driven by Evidence


Fragrance Development: Top-Notes with Distinct Raspberry/Blackberry Nuance

Perfumers seeking to impart a unique fruity-floral top note with prominent raspberry and blackberry facets, rather than the more common pear-like note of benzyl acetate, should select benzyl formate. Its higher volatility ensures rapid evaporation and initial impact, while its characteristic scent profile provides a distinct olfactory signature . This is particularly relevant for creating modern jasmine, fruity, or gourmand accords where a sweet, berry nuance is desired.

Flavor Formulation: Achieving Cherry-Berry Flavor in Food and Beverages

Flavorists formulating cherry, berry, or stone fruit flavors can leverage benzyl formate's taste profile, which is described as fresh cherry with berry and strawberry nuances . Its use at concentrations of 2.4–12 ppm in final food products provides a sweet, fruity character distinct from the more floral-fruity taste of benzyl acetate . This makes it a valuable tool for crafting complex fruit flavor profiles, particularly in confectionery and beverages.

Research on Volatile Organic Compound (VOC) Detection and Environmental Fate

Given its moderate vapor pressure (1.69 hPa at 20°C) and reported environmental presence, benzyl formate serves as a relevant model compound for studies on VOC detection, photochemical degradation, and aquatic toxicity [1][2]. Its behavior in environmental systems, including hydrolysis and degradation pathways, provides a basis for understanding the fate of similar fragrance esters in water and air.

Application
Selection Property
Validation Focus
Fragrance top-note development
Distinct raspberry-blackberry scent, high initial volatility
Olfactory evaluation for fruity-floral impact; evaporation rate testing
Flavor formulation (cherry, berry, stone fruit)
Sweet cherry-berry taste profile, low usage levels
Sensory panel in target food/beverage matrix; regulatory use-level compliance
Environmental VOC research
Moderate volatility, reported environmental occurrence
Fate and degradation studies; aquatic toxicity and photodegradation models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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